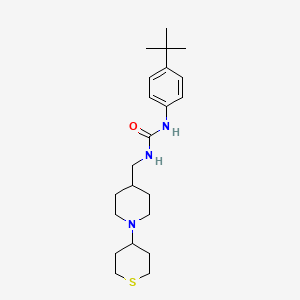

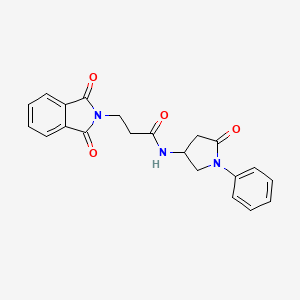

![molecular formula C10H11N3O4S B2673744 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 159350-46-6](/img/structure/B2673744.png)

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms . It also contains a sulfonyl group attached to a nitrophenyl group . These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazoles can be synthesized through a variety of methods . One common method involves the cyclization of amido-nitriles . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely feature the imidazole ring, with the sulfonyl-nitrophenyl group attached at one of the carbon atoms. The 2-methyl group would be attached at the second carbon of the imidazole ring .Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions, often acting as a nucleophile or base . The presence of the sulfonyl and nitrophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis

Based on a similar compound, the physical and chemical properties might include a relatively high boiling point and a moderate density . The compound is likely to have several hydrogen bond acceptors and freely rotating bonds .Applications De Recherche Scientifique

Nitration of Aromatic Compounds

The use of ionic liquids related to the imidazole family, such as "3-Methyl-1-sulfonic acid imidazolium nitrate," has been explored for the efficient nitration of aromatic compounds. This process is significant in organic synthesis, showcasing the compound's role in facilitating reactions leading to the generation of nitroarenes, which are critical in various chemical industries (Zolfigol et al., 2012).

Coordination Chemistry

Derivatives of imidazole have been synthesized and studied for their coordination with metal centers, indicating potential applications in catalysis and material science. For example, compounds like "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole" have been explored for their interactions with nickel, contributing to our understanding of complex formation and reaction mechanisms (Bermejo et al., 2000).

Antiprotozoal and Antibacterial Activities

Imidazole derivatives have shown promise in biological applications, including antiprotozoal and antibacterial activities. This is evident in studies involving the synthesis of dihydroisoxazoles and imidazoles with specific substituents, demonstrating potential as therapeutic agents against various pathogens (Dürüst et al., 2013); (Letafat et al., 2008).

Inhibition of Carbonic Anhydrase

Research into arenesulfonyl-2-imidazolidinones has demonstrated their efficacy as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This highlights the compound's potential in designing inhibitors for therapeutic applications (Abdel-Aziz et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJKDRMFHFVCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

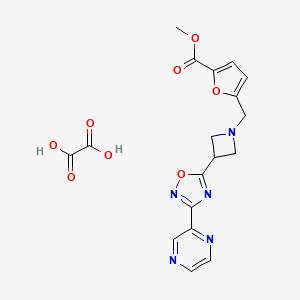

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)

![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)

![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)

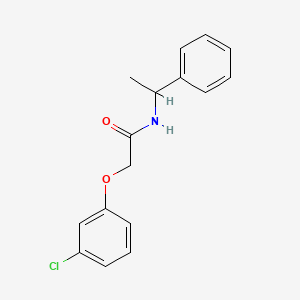

![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)

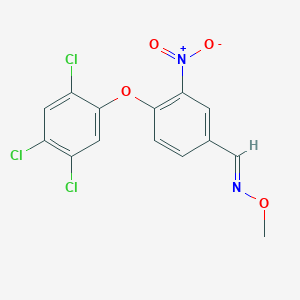

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)